molecular formula C30H38O8 B1674622 (2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid CAS No. 135357-25-4

(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

Cat. No. B1674622
M. Wt: 526.6 g/mol
InChI Key: AKWNYHCILPEENZ-YFIDGAHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganosporeric acid a, also known as ganosporerate a, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ganosporeric acid a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ganosporeric acid a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ganosporeric acid a can be found in mushrooms. This makes ganosporeric acid a a potential biomarker for the consumption of this food product.

Scientific Research Applications

Asymmetric Synthesis and Chemical Transformations

Derivatives of complex molecules, such as the one you mentioned, are often subjects of study in the context of asymmetric synthesis. For example, the Aza-Diels-Alder reactions in aqueous solutions offer a pathway to synthesize bicyclic amino acid derivatives, highlighting the importance of such compounds in the development of new synthetic methodologies (Waldmann & Braun, 1991). These types of reactions are fundamental in creating chiral centers, which are crucial for the development of new pharmaceuticals.

Natural Product Isolation and Structural Analysis

Compounds with structural similarities to the one you've asked about are often isolated from natural sources and analyzed to understand their biological and chemical properties better. For instance, 17βH-Periplogenin, a cardiac aglycone, was isolated from the root bark of Periploca sepium Bunge, a Chinese traditional herbal medicine, and its crystal structure was elucidated to reveal its conformational properties (Zhang et al., 2012). Such studies are essential for the discovery of new drugs and the development of synthetic analogs with improved efficacy and safety profiles.

Chemical Modification and Optimization

The modification of existing compounds to improve their properties or to create new functionalities is a significant area of research. For example, the modification of the Swern oxidation process using stoichiometric amounts of a recyclable sulfoxide showcases innovative approaches to traditional chemical reactions, making them more efficient and environmentally friendly (Liu & Vederas, 1996). Such modifications are crucial for the development of green chemistry practices and the optimization of synthetic routes for complex molecules.

Exploration of Molecular Properties

Investigating the properties of complex molecules, including their reactivity, stability, and interactions with biological targets, is fundamental for the development of new materials and drugs. Studies such as the synthesis and characterization of methylene-interrupted cis,cis-octadecadienoic acids contribute to our understanding of fatty acid analogs and their potential applications in various industries, including food and pharmaceuticals (Christie & Holman, 1967).

properties

IUPAC Name

(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,19?,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWNYHCILPEENZ-GESKOEBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C(=O)C(=O)C3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928971
Record name 3,7,11,12,15,23-Hexaoxolanost-8-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

CAS RN

135357-25-4
Record name Ganosporeric acid A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135357254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,11,12,15,23-Hexaoxolanost-8-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid
Reactant of Route 2
Reactant of Route 2
(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid
Reactant of Route 3
Reactant of Route 3
(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid
Reactant of Route 4
Reactant of Route 4
(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid
Reactant of Route 5
Reactant of Route 5
(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid
Reactant of Route 6
(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

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